molecular formula C23H22ClFN4O2 B2433331 2-((2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1189731-21-2

2-((2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2433331
CAS RN: 1189731-21-2
M. Wt: 440.9
InChI Key: SMUPYEISKKZQPN-UHFFFAOYSA-N
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Description

2-((2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22ClFN4O2 and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound belongs to a broader class of chemicals that have been explored for their potential in creating substances with valuable pharmacological properties. For instance, the synthesis of azole-containing piperazine derivatives has demonstrated moderate to significant antibacterial, antifungal, and cytotoxic activities (Gan, Fang, & Zhou, 2010). Similarly, triazine derivatives bearing the piperazine amide moiety have been synthesized and investigated for their antitumor activities against breast cancer cells, showing promising results in comparison to established anticancer drugs (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Anticancer Activity

The compound's structure allows for modifications that can lead to significant antiproliferative agents. Specifically, certain derivatives have shown promising anticancer properties, especially in the context of breast cancer research. This demonstrates the compound's relevance in developing new therapeutic agents (Yurttaş et al., 2014).

Antibacterial and Antifungal Applications

The structural features of derivatives related to the mentioned compound have been associated with significant antibacterial and antifungal activities. This highlights its potential utility in creating new antimicrobial agents, with some derivatives exhibiting activities comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).

Methodological Contributions

The compound and its derivatives contribute methodologically to chemical synthesis, offering new routes and frameworks for developing pharmaceutical agents with targeted biological activities. This includes the creation of compounds with neuroleptic activity and potential applications in treating psychological disorders with fewer side effects compared to existing treatments (Cascio, Manghisi, & Fregnan, 1989).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-16-14-21(27-23(26-16)17-6-8-18(24)9-7-17)31-15-22(30)29-12-10-28(11-13-29)20-5-3-2-4-19(20)25/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUPYEISKKZQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

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